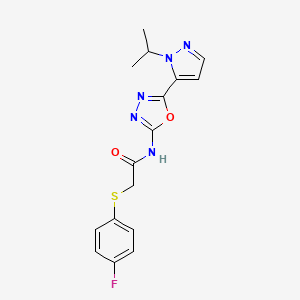
(E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale reactions. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial methods may incorporate more efficient purification techniques, such as crystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes or other boron-containing species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce boranes. Substitution reactions can lead to a variety of functionalized boron compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are valuable for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine
In biology and medicine, boron-containing compounds are explored for their potential use in drug development and as diagnostic agents. The unique properties of boron, such as its ability to form stable complexes with biomolecules, make it a valuable element in medicinal chemistry.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and electronic components. Its ability to participate in various chemical reactions makes it a versatile building block for creating new materials with desirable properties.
Mechanism of Action
The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the desired substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, which result in the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4,4,5,5-Tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane include other boronic acids and boronate esters, such as phenylboronic acid and pinacolborane. These compounds share similar reactivity and are used in similar types of chemical reactions.
Uniqueness
What sets this compound apart is its specific structure, which includes a dioxaborolane ring and a substituted alkene. This unique structure can impart different reactivity and selectivity in chemical reactions compared to other boronic acids and boronate esters.
Properties
Molecular Formula |
C16H23BO2 |
|---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(3-methylphenyl)prop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-12-8-7-9-14(10-12)13(2)11-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b13-11+ |
InChI Key |
GCIKXZWTDIRCCC-ACCUITESSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CC(=C2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


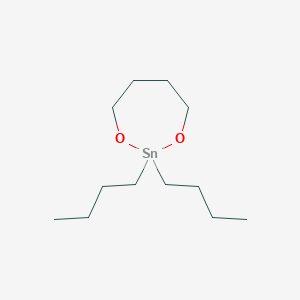

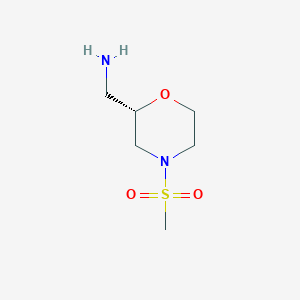
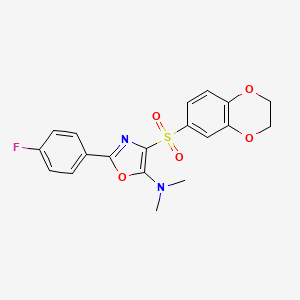
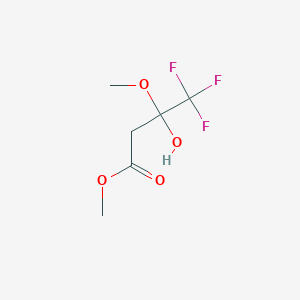
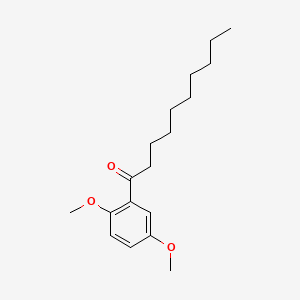
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)
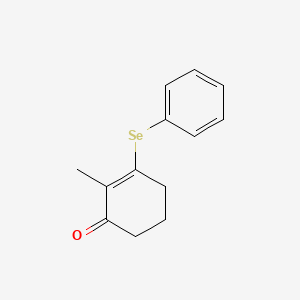
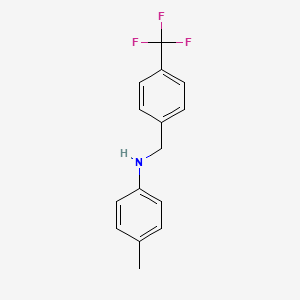
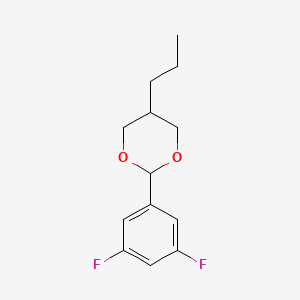
![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)

